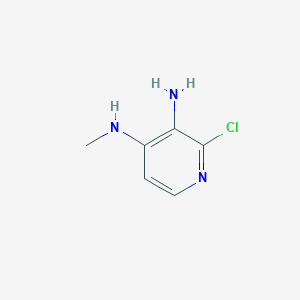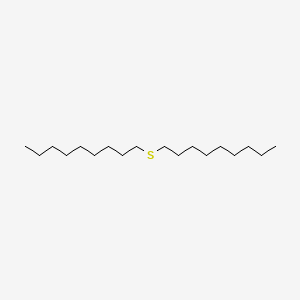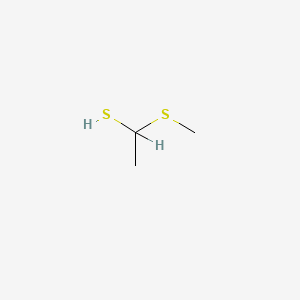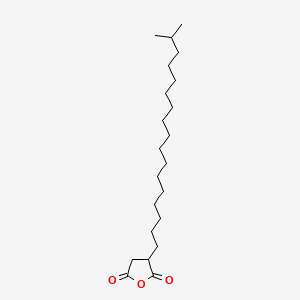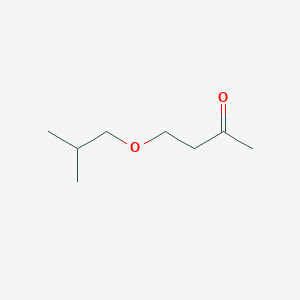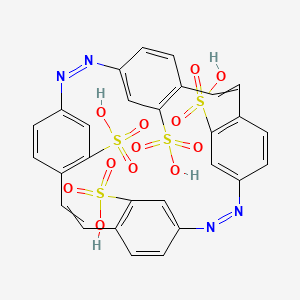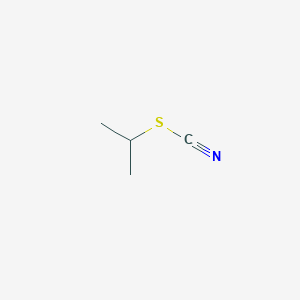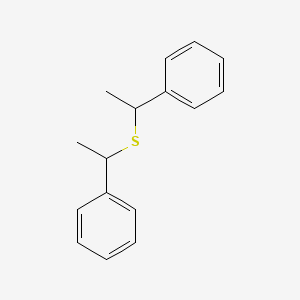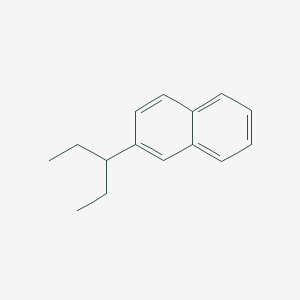
Naphthalene, 2-(1-ethylpropyl)-
Overview
Description
“Naphthalene, 2-(1-ethylpropyl)-” is a chemical compound with the molecular formula C15H18 and a molecular weight of 198.3 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of naphthalene derivatives, including “Naphthalene, 2-(1-ethylpropyl)-”, involves the use of optimized microwave and direct heteroarylation protocols . The alkyl chains used in the synthesis include 1-ethylpropyl, 1-methylbutyl, pentyl, hexyl, and octyl .Molecular Structure Analysis
“Naphthalene, 2-(1-ethylpropyl)-” is a polynuclear aromatic hydrocarbon, which means it consists of multiple fused aromatic rings . The IUPAC Standard InChI for this compound isInChI=1S/C15H18/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3 . Physical And Chemical Properties Analysis
“Naphthalene, 2-(1-ethylpropyl)-” is a volatile solid. It is primarily used for research and development purposes . The compound has a molecular weight of 198.3 .Scientific Research Applications
Functional Naphthalene Diimides: Synthesis, Properties, and Applications
Naphthalene diimides (NDIs) are pivotal in the development of supramolecular chemistry, molecular switching devices, and artificial photosynthesis. NDIs have been integrated into sensors, host-guest complexes, ion-channels, gelators, and catalysis, showcasing their versatility across various scientific applications. The exploration of core-substituted naphthalene diimides (cNDIs) opens new avenues for future research, particularly in solar cell technology and medicinal applications, due to their unique electronic and photophysical properties (Kobaisi et al., 2016).
Photo-oxidation and Photolysis of Poly(ethylene naphthalate)
Research into the photo-oxidation and photolysis of poly(ethylene 2,6-naphthalene-dicarboxylate) has provided insights into the stability and degradation of naphthalene-based polymers. Studies show that photochemical reactions affect the surface layers of these polymers, leading to the formation of acidic end groups and photoyellowing. This understanding is crucial for improving the durability and performance of materials based on naphthalene derivatives (Scheirs & Gardette, 1997).
Gas-phase Reactions of Alkylnaphthalenes with Nitrate Radicals
The study of gas-phase reactions of naphthalene and its derivatives with nitrate radicals has significant implications for understanding atmospheric chemistry. These reactions, which involve the formation of aromatic-NO3 adducts, provide insight into the nighttime degradation of semivolatile polycyclic aromatic hydrocarbons (PAHs) and their impact on air quality. The findings are vital for environmental monitoring and developing strategies to mitigate atmospheric pollution (Phousongphouang & Arey, 2002).
Dicarbonyl Products of OH Radical-initiated Reactions
The OH radical-initiated reactions of naphthalene and its alkyl derivatives result in dicarbonyl products that influence urban air quality. Understanding these reactions helps in assessing the environmental fate of PAHs and developing strategies for air pollution control. This research contributes to our knowledge of atmospheric chemistry, particularly regarding the transformation and removal processes of PAHs in urban environments (Wang et al., 2007).
Biodegradation of Naphthalene in Aqueous Nonionic Surfactant Systems
The biodegradation of naphthalene in the presence of nonionic surfactants has implications for environmental remediation techniques. This study demonstrates that surfactants can enhance the bioavailability of hydrophobic compounds like naphthalene to microbial populations, facilitating their degradation. Such findings are crucial for developing more effective methods for cleaning up contaminated sites, highlighting the potential of surfactants in bioremediation processes (Liu et al., 1995).
Safety and Hazards
The safety data sheet for “Naphthalene, 2-(1-ethylpropyl)-” advises against medicinal, household, or other uses . In case of accidental release, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The chemical should be kept in suitable and closed containers for disposal .
Mechanism of Action
Target of Action
Naphthalene, 2-(1-ethylpropyl)-, also known as 2-(pentan-3-yl)naphthalene, is a derivative of naphthalene . The primary targets of naphthalene and its derivatives are tissues with high levels of cytochrome P450 monooxygenase activity . These include the Clara cells of the mouse lung, which have been found to be particularly sensitive and susceptible to necrotic changes .
Mode of Action
The mode of action of Naphthalene, 2-(1-ethylpropyl)- involves its metabolism to reactive intermediates. Oxidation of naphthalene yields the 1,2-epoxide and numerous other metabolites, some of which are reactive . These reactive intermediates bind to cellular proteins, leading to covalent binding . This covalent binding occurs in tissues with high levels of cytochrome P450 monooxygenase activity .
Biochemical Pathways
The biochemical pathways affected by Naphthalene, 2-(1-ethylpropyl)- involve the metabolism of naphthalene. The key intermediates in the bacterial degradation of naphthalene are salicylate and phthalate . The degradation enzymes, NahABCDE and SalABCDEFGH, are up-regulated by the regulator NahR, which is activated by salicylate .
Pharmacokinetics
The pharmacokinetics of Naphthalene, 2-(1-ethylpropyl)- involve its absorption, distribution, metabolism, and elimination (ADME). Naphthalene can be absorbed by the organism orally, dermally, and by inhalation . It is metabolized to reactive intermediates, which are detoxified and excreted mainly after conjugation with glutathione, glucuronic acid, or sulfate . The reactive intermediates bind to cellular proteins, leading to covalent binding .
Result of Action
The result of the action of Naphthalene, 2-(1-ethylpropyl)- includes cytotoxic effects and inflammation. In long-term inhalation studies, inflammation of the nose and lungs, metaplasia of the olfactory epithelium, and hyperplasia of the respiratory epithelium developed in mice exposed to concentrations from 10 ml/m3 . A significant increase in the incidence of lung tumours was found in female B6C3F1 mice exposed for 2 years by inhalation to naphthalene concentrations of 10 and 30 ml/m3 .
Action Environment
The action environment of Naphthalene, 2-(1-ethylpropyl)- is influenced by various environmental factors. Naphthalene is an ubiquitous environmental pollutant, and high levels of naphthalene occur at certain industrial workplaces . The global metabolic regulatory mechanisms of microorganisms facing coexisting polycyclic aromatic hydrocarbons (PAHs) like naphthalene are poorly understood, which is a major bottleneck for efficient bioremediation of PAHs pollution .
Biochemical Analysis
Biochemical Properties
Naphthalene and its derivatives have been found to interact with various enzymes and proteins
Cellular Effects
Naphthalene and its derivatives have been associated with various cellular processes
Molecular Mechanism
Naphthalene and its derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms of Naphthalene, 2-(1-ethylpropyl)- require further study.
Dosage Effects in Animal Models
Some studies have shown that naphthalene and its derivatives can have varying effects at different dosages
Metabolic Pathways
Naphthalene and its derivatives are known to be involved in various metabolic pathways
Transport and Distribution
Naphthalene and its derivatives have been found to interact with various transporters and binding proteins
Subcellular Localization
Naphthalene and its derivatives have been found to localize to various subcellular compartments
properties
IUPAC Name |
2-pentan-3-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18/c1-3-12(4-2)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKMPZORXBGZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952756 | |
| Record name | 2-(Pentan-3-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3042-57-7 | |
| Record name | Naphthalene, 2-(1-ethylpropyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Pentan-3-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40952756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1584178.png)
![(2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1584179.png)
